molecular formula C27H20 B11957696 1,1,3-Triphenylindene CAS No. 4614-01-1

1,1,3-Triphenylindene

Cat. No.: B11957696
CAS No.: 4614-01-1
M. Wt: 344.4 g/mol
InChI Key: HPSBBDGPOWEYOI-UHFFFAOYSA-N
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Description

1,1,3-Triphenylindene is an organic compound with the molecular formula C27H20 It is a derivative of indene, characterized by the presence of three phenyl groups attached to the indene core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3-Triphenylindene can be synthesized through several methods. One common approach involves the reaction of 1,1,3-triphenylprop-2-yne with a suitable catalyst. For instance, the reaction of 3-phenyl-2-propyn-1-ol derivatives with benzene in the presence of aluminum bromide at room temperature can yield substituted indenes . The reaction mixture is typically treated with water, and the products are extracted using chloroform and isolated by column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of transition metal catalysts such as palladium, platinum, and ruthenium can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1,1,3-Triphenylindene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

1,1,3-Triphenylindene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3-triphenylindene involves its interaction with various molecular targets and pathways. For instance, in photochemical reactions, the compound can undergo rearrangements and dimerizations, leading to the formation of isoindene derivatives . These reactions are often studied using techniques such as ultraviolet spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to understand the transient species and reaction kinetics.

Comparison with Similar Compounds

  • 1,2-Diphenylindene
  • 1,1-Diphenylindene
  • 1,1,3-Tribromoindene

Comparison: 1,1,3-Triphenylindene is unique due to the presence of three phenyl groups, which impart distinct electronic and steric properties compared to its analogs. For example, 1,1-diphenylindene and 1,2-diphenylindene have fewer phenyl groups, resulting in different reactivity and stability profiles . The additional phenyl group in this compound enhances its potential for forming complex molecular structures and participating in diverse chemical reactions.

Properties

CAS No.

4614-01-1

Molecular Formula

C27H20

Molecular Weight

344.4 g/mol

IUPAC Name

1,1,3-triphenylindene

InChI

InChI=1S/C27H20/c1-4-12-21(13-5-1)25-20-27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)26-19-11-10-18-24(25)26/h1-20H

InChI Key

HPSBBDGPOWEYOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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